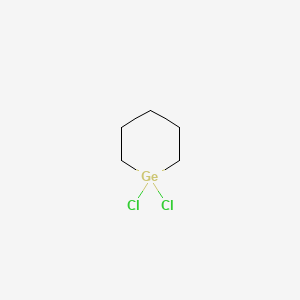

1,1-Dichlorogerminane

Description

Properties

CAS No. |

56438-28-9 |

|---|---|

Molecular Formula |

C5H10Cl2Ge |

Molecular Weight |

213.67 g/mol |

IUPAC Name |

1,1-dichlorogerminane |

InChI |

InChI=1S/C5H10Cl2Ge/c6-8(7)4-2-1-3-5-8/h1-5H2 |

InChI Key |

SSIZCVRCMFVPRX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC[Ge](CC1)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1,1 Dichlorogerminane

Direct Halogenation Strategies

Direct halogenation of a pre-formed germinane (germacyclohexane) ring represents a conceptually straightforward approach to 1,1-Dichlorogerminane. This strategy involves the substitution of other groups attached to the germanium atom with chlorine atoms.

Chlorination of Germinane Precursors

The chlorination of germinane precursors, such as those bearing Ge-H or Ge-C bonds, is a potential route to 1,1-Dichlorogerminane. In principle, various chlorinating agents could be employed for this transformation. For instance, the cleavage of Ge-C bonds in tetraalkylgermanes by halogens is a known reaction, typically occurring at low temperatures to yield trialkylgermanium halides. dokumen.pub Further chlorination could potentially lead to the dichloro derivative. However, specific documented examples of the direct, exhaustive chlorination of a germinane precursor to yield 1,1-Dichlorogerminane are not prevalent in the reviewed literature. Challenges in controlling the reaction to prevent ring opening or side reactions may limit the synthetic utility of this approach for this particular target molecule.

Regioselective Dichlorination Approaches

Regioselective dichlorination, where two chlorine atoms are specifically introduced at the germanium center of a germinane ring, is a key challenge. While methods for the regioselective dichlorination of non-activated aliphatic carbons have been developed using enzymatic catalysis, these are not directly applicable to the germanium center. nih.gov In the context of organogermanium chemistry, achieving selective dichlorination at the germanium atom without affecting the hydrocarbon backbone of the germacyclohexane ring would require a reagent that specifically targets the Ge-X (where X is a leaving group) or Ge-H bond. The development of such a highly selective chlorination protocol for germinane remains an area for further investigation.

Ring-Closing Reactions Involving Germanium Precursors

Ring-closing reactions, where an acyclic precursor containing a germanium atom is cyclized to form the germinane ring, represent a more widely documented and successful approach for the synthesis of 1,1-Dichlorogerminane.

Cyclization via Germanium Dichloride Reagents

Germanium(II) chloride (GeCl₂) is a potential precursor for the synthesis of germacyclic compounds. ajchem-a.com Its dioxane complex, GeCl₂·dioxane, is a commonly used, stable source of dichlorogermylene. nih.gov Dichlorogermylene can undergo insertion reactions into various bonds. A plausible, though not explicitly detailed in the literature for this specific product, synthetic route could involve the reaction of dichlorogermylene with a suitable 1,5-diene. This would be analogous to other carbene and silylene cycloaddition reactions.

Organometallic Routes to Germinane Rings

The most explicitly documented method for the synthesis of 1,1-Dichlorogerminane utilizes an organometallic ring-closing strategy. This approach involves the reaction of a di-Grignard reagent with a germanium tetrahalide.

A detailed procedure outlined in a 2013 master's thesis by Nanna Rut Jónsdóttir describes the synthesis of 1,1-dichloro-1-germacyclohexane. skemman.is The synthesis proceeds via the formation of a di-Grignard reagent from 1,5-dibromopentane (B145557), which is then reacted with tetrachlorogermane (GeCl₄) in diethyl ether at 0°C. skemman.is

Reaction Scheme:

Br(CH₂)₅Br + 2 Mg → BrMg(CH₂)₅MgBr BrMg(CH₂)₅MgBr + GeCl₄ → C₅H₁₀GeCl₂ + 2 MgBrCl

It is important to note that this method can result in a mixture of chlorinated and brominated germanium derivatives due to halogen exchange between the Grignard reagent and the germanium tetrachloride. skemman.is This necessitates careful purification of the final product.

The following table summarizes the key reagents and conditions for this synthetic route.

| Reagent 1 | Reagent 2 | Reagent 3 | Solvent | Temperature | Product |

| 1,5-Dibromopentane | Magnesium | - | Diethyl ether | Not specified | Pentamethylene-1,5-dimagnesium bromide |

| Pentamethylene-1,5-dimagnesium bromide | Germanium tetrachloride | - | Diethyl ether | 0 °C | 1,1-Dichlorogerminane |

Precursor Transformation in Organogermanium Synthesis

The transformation of precursor molecules is a fundamental concept in organogermanium chemistry. Current time information in Bangalore, IN. In the context of 1,1-Dichlorogerminane synthesis, the choice of precursors is critical. The successful synthesis via the di-Grignard route highlights the importance of selecting appropriate starting materials that enable the formation of the desired cyclic structure with the correct functionality at the germanium atom.

Further transformations of 1,1-Dichlorogerminane have also been explored. For instance, the reaction of 1,1-Dichlorogerminane with an excess of lithium aluminum hydride (LiAlH₄) leads to the formation of germinane (C₅H₁₀GeH₂). skemman.is Subsequent reaction with bromine can then yield 1-bromo-1-germacyclohexane. skemman.is Interestingly, the reaction of 1,1-Dichlorogerminane with one equivalent of methylmagnesium iodide (CH₃MgI) did not result in the expected 1-chloro-1-methyl-1-germacyclohexane. Instead, the primary product was 1,1-dimethyl-1-germacyclohexane, indicating that the monosubstituted product is likely more reactive than the starting dichloride under these conditions. skemman.is

This reactivity highlights the role of 1,1-Dichlorogerminane as a precursor for other functionalized germacyclohexane derivatives.

Stereochemical Considerations in Synthesis

The synthesis of 1,1-dichlorogerminane from achiral starting materials like 1,5-dibromopentane and germanium tetrachloride results in an achiral product. The molecule possesses a plane of symmetry passing through the germanium atom and bisecting the C3-C4 bond.

However, the introduction of substituents on the carbon backbone of the germinane ring would create stereocenters, leading to the possibility of diastereomers and enantiomers. The stereochemistry of substituted cyclohexanes is a well-established field, and similar principles can be applied to germacyclohexanes. The six-membered ring of 1,1-dichlorogerminane is expected to adopt a chair conformation to minimize steric strain.

In a substituted 1,1-dichlorogerminane, substituents on the ring can occupy either axial or equatorial positions. The relative stability of these conformers is influenced by steric interactions. For instance, in monosubstituted cyclohexanes, a bulky substituent generally prefers the equatorial position to avoid 1,3-diaxial interactions. Similar considerations would apply to substituted germinanes, although the different bond lengths and angles associated with the germanium atom would influence the precise energetic preferences.

While specific stereochemical studies on the synthesis of substituted 1,1-dichlorogerminanes are not widely reported, the principles of stereoselective synthesis in cyclic systems, such as the use of chiral auxiliaries or catalysts, could potentially be applied to control the stereochemical outcome.

Catalytic Approaches in 1,1-Dichlorogerminane Formation

Currently, the primary reported synthesis of 1,1-dichlorogerminane relies on a stoichiometric Grignard reaction. There is a lack of specific literature detailing catalytic approaches for the direct formation of the 1,1-dichlorogerminane ring system.

However, the broader field of organogermanium chemistry has seen the development of various catalytic methods that could be conceptually extended to the synthesis of cyclic germanes. For instance, transition-metal catalyzed reactions are employed for the formation of carbon-germanium bonds. These methods often offer milder reaction conditions and improved selectivity compared to traditional organometallic reagents.

While not directly applied to 1,1-dichlorogerminane, catalytic hydrogermylation of dienes, followed by ring-closing metathesis, represents a potential, albeit indirect, catalytic strategy for constructing the germacyclohexane ring. Subsequent chlorination of the resulting germacyclohexane could then yield the target compound.

The development of efficient catalytic routes to 1,1-dichlorogerminane and its derivatives remains an area ripe for exploration, with the potential to offer more sustainable and atom-economical synthetic pathways.

Green Chemistry Principles in Germinane Synthesis

The application of green chemistry principles to the synthesis of organogermanium compounds, including germinanes, is an emerging area of focus. The traditional synthesis of 1,1-dichlorogerminane, utilizing a Grignard reagent, generates stoichiometric amounts of magnesium salts as byproducts, which can present waste disposal challenges.

In the broader context of organogermanium synthesis, some green chemistry approaches are being investigated. These include the use of less hazardous solvents, development of catalytic reactions to minimize waste, and improving the atom economy of synthetic transformations.

For the synthesis of germinanes, exploring solvent-free reaction conditions or the use of more environmentally benign solvents could reduce the environmental impact. Furthermore, the development of catalytic methods, as mentioned in the previous section, would align with the principles of green chemistry by reducing the amount of stoichiometric reagents required.

While specific green synthetic routes for 1,1-dichlorogerminane are yet to be reported, the general trends in sustainable chemistry suggest that future research in this area will likely focus on developing more environmentally friendly and efficient synthetic methodologies.

Chemical Reactivity and Transformation Pathways of 1,1 Dichlorogerminane

Nucleophilic Substitution Reactions at the Germanium Center

The germanium center in 1,1-dichlorogerminane is expected to be electrophilic, making it susceptible to nucleophilic attack. wikipedia.orgmatanginicollege.ac.in This would primarily involve the displacement of the chloride ligands.

Replacement of Halide Ligands

Formation of Germinane Derivatives

The substitution of the chloride ligands is the primary pathway to a diverse range of germinane derivatives. For instance, reaction with a diol could lead to the formation of a spirocyclic germinane. While these reactions are well-established for other dichlorosilanes and dichlorogermanes, specific examples starting from 1,1-dichlorogerminane are not documented in the available literature.

Reactions Involving the Germinane Ring System

The germinane ring, a six-membered heterocyclic system containing germanium, presents possibilities for ring modifications.

Ring Expansion and Contraction Studies

Ring expansion and contraction are known transformations in cyclic systems, often driven by the relief of ring strain or the formation of more stable carbocation intermediates. wikipedia.orgfiveable.mechemistrysteps.com These reactions can be initiated by various reagents and conditions. etsu.edu In theory, the germinane ring could undergo such rearrangements, potentially leading to seven-membered or five-membered germanium-containing heterocycles. However, specific research focused on inducing ring expansion or contraction in the 1,1-dichlorogerminane system has not been reported.

Functionalization of Carbon Atoms in the Ring

The functionalization of the carbon backbone of the germinane ring would provide access to a wider array of substituted germinane derivatives. mdpi.com This could theoretically be achieved through various organic transformations, such as free-radical halogenation followed by nucleophilic substitution, or directed metalation-alkylation sequences. iupac.org Despite the synthetic potential, there is a lack of published research detailing the successful functionalization of the carbon atoms within the 1,1-dichlorogerminane ring. nih.gov

Oxidation and Reduction Chemistry

The germanium atom in 1,1-dichlorogerminane is in the +4 oxidation state. Its chemistry is expected to be influenced by redox reactions. libretexts.orgcgc.edu

Reduction of the germanium-chlorine bonds could potentially be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄), which is known to reduce a wide variety of functional groups. lumenlearning.comchemistrysteps.commasterorganicchemistry.comharvard.edu This would likely lead to the formation of germinane (GeH₂-c-C₅H₁₀).

Oxidation reactions, which would involve an increase in the oxidation state of germanium beyond +4, are less common for this class of compounds under typical conditions. studytime.co.nzlibretexts.orgpraxilabs.com The high electronegativity of chlorine already places the germanium center in a high oxidation state.

Due to the limited specific data on the reactivity of 1,1-dichlorogerminane, a detailed discussion with supporting experimental results and data tables cannot be provided at this time. The presented information is based on general principles of organogermanium and heterocyclic chemistry.

Controlled Oxidation Pathways

The oxidation of 1,1-Dichlorogerminane is principally characterized by its sensitivity to hydrolysis, a common trait for many chlorogermanes. Exposure to water or atmospheric moisture leads to the cleavage of the Ge-Cl bonds and the formation of intermediate germanols (Ge-OH), which are typically unstable and readily undergo condensation. This process results in the formation of oligomeric or polymeric germoxanes, which contain stable Germanium-Oxygen-Germanium (Ge-O-Ge) linkages. vdoc.pubmolaid.comvdoc.pub

While specific studies detailing the controlled oxidation of 1,1-Dichlorogerminane with common oxidizing agents are not widely documented, the hydrolysis pathway represents the primary oxidative transformation.

Table 1: Primary Hydrolysis and Condensation of 1,1-Dichlorogerminane

| Reactant | Reagent/Condition | Intermediate Product | Final Product | Product Type |

| 1,1-Dichlorogerminane | H₂O | 1,1-Dihydroxygerminane | Poly(oxygerminanediyl) | Germoxane Polymer |

Reductive Dehalogenation Strategies

The chlorine atoms in 1,1-Dichlorogerminane can be replaced with hydrogen atoms through reductive dehalogenation, yielding the parent heterocycle, germinane (germacyclohexane). This transformation is typically achieved using powerful hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing a wide variety of alkyl and organometallic halides. rsc.orgnist.govorganicchemistrydata.orgmasterorganicchemistry.com The reaction involves the nucleophilic substitution of the chloride ions by hydride ions (H⁻) from the aluminohydride complex.

The stepwise reduction first produces 1-chloro-germinane, which is then further reduced to germinane. Careful control of stoichiometry and reaction conditions would be necessary to isolate the monochloro intermediate.

Table 2: Representative Reductive Dehalogenation of 1,1-Dichlorogerminane

| Reactant | Reagent | Solvent | Product | Reaction Type |

| 1,1-Dichlorogerminane | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Germinane | Full Reduction |

| 1,1-Dichlorogerminane | LiAlH₄ (controlled stoichiometry) | Diethyl ether, THF | 1-Chloro-germinane | Partial Reduction |

Transition Metal-Mediated Transformations

The Ge-Cl bonds of 1,1-Dichlorogerminane serve as functional handles for transition metal-mediated reactions, enabling the formation of new carbon-germanium bonds. These reactions are central to the synthesis of more complex organogermanium compounds. rsc.org

Cross-Coupling Reactions at the Germanium Center

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. eie.gryoutube.com In principle, 1,1-Dichlorogerminane can act as an electrophilic partner in coupling reactions such as the Suzuki, Stille, or Negishi reactions. In these processes, a low-valent palladium catalyst undergoes oxidative addition into a Ge-Cl bond. The resulting organopalladium intermediate then reacts with an organometallic nucleophile (e.g., an organoboron, organotin, or organozinc reagent) in a transmetalation step, followed by reductive elimination to form the new C-Ge bond and regenerate the catalyst. youtube.com

Given the two chlorine atoms, the reaction can proceed in a stepwise manner to first yield a monosubstituted product (e.g., 1-aryl-1-chlorogerminane) and subsequently a disubstituted product (e.g., 1,1-diaryl-germinane). The choice of catalyst, ligands, base, and reaction conditions can influence the selectivity towards mono- or di-substitution. nih.gov

Table 3: Hypothetical Cross-Coupling Reactions of 1,1-Dichlorogerminane

| Reaction Name | Nucleophilic Reagent (R-M) | Catalyst (Example) | Product (Example) |

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ | 1,1-Diaryl-germinane |

| Stille Coupling | Organostannane (R-SnBu₃) | PdCl₂(PPh₃)₂ | 1,1-Dialkyl-germinane |

| Negishi Coupling | Organozinc halide (R-ZnX) | Pd(dppf)Cl₂ | 1-Alkenyl-1-alkyl-germinane |

Catalytic Activity of 1,1-Dichlorogerminane Derivatives

While derivatives of various organometallic compounds, including those of ferrocene (B1249389) and copper-N-heterocyclic carbene complexes, have found broad applications in catalysis, there is a lack of specific literature detailing the use of derivatives of 1,1-Dichlorogerminane as catalysts for organic transformations. beilstein-journals.orgoatext.commdpi.com The development of such catalytic systems would likely involve the synthesis of germinane-based ligands capable of coordinating with transition metals to create novel catalytic centers.

Mechanistic Investigations of 1,1-Dichlorogerminane Reactions

Specific mechanistic studies focused exclusively on the reactions of 1,1-Dichlorogerminane are not extensively reported. However, the mechanisms can be inferred from well-established principles of organometallic and main-group chemistry.

Reductive Dehalogenation: The reduction with lithium aluminum hydride is understood to proceed via a standard Sɴ2-type mechanism at the germanium center. A hydride ion from the [AlH₄]⁻ complex acts as the nucleophile, attacking the electrophilic germanium atom and displacing a chloride ion as the leaving group. This process occurs twice to achieve full dehalogenation. nist.gov

Transition Metal-Mediated Cross-Coupling: The mechanism for palladium-catalyzed cross-coupling reactions is a well-understood catalytic cycle. youtube.com

Oxidative Addition: The active Pd(0) catalyst inserts into one of the Ge-Cl bonds of 1,1-Dichlorogerminane to form a Pd(II) intermediate.

Transmetalation: The organometallic coupling partner (e.g., R-B(OH)₂) transfers its organic group to the palladium center, displacing the chloride.

Reductive Elimination: The two organic groups on the palladium center (the germinane ring and the new R-group) couple and are eliminated from the metal, forming the C-Ge bond and regenerating the Pd(0) catalyst, which re-enters the cycle. youtube.comyoutube.com

For dihalides like 1,1-Dichlorogerminane, this cycle can repeat for the second Ge-Cl bond, leading to disubstitution.

Structural Elucidation and Spectroscopic Characterization of 1,1 Dichlorogerminane and Its Derivatives

Vibrational Spectroscopy (IR, Raman) Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the molecular structure and conformational dynamics of cyclic molecules. For 1,1-dichlorogerminane, the vibrational modes are expected to be influenced by the C2v symmetry of the germinane ring, assuming a stable chair conformation, and the presence of the two chlorine atoms bonded to the germanium.

Characteristic Vibrational Modes

The vibrational spectrum of 1,1-dichlorogerminane can be understood by considering the characteristic frequencies of the germacyclohexane ring and the Ge-Cl bonds. Based on studies of germacyclohexane, the vibrational modes can be categorized into ring vibrations, CH2 group vibrations, and Ge-C and Ge-Cl bond vibrations. aip.orgaip.org

The Ge-C stretching vibrations in organogermanium compounds typically appear in the range of 550-650 cm⁻¹. researchgate.net For 1,1-dichlorogerminane, symmetric and asymmetric Ge-C stretching modes are expected in this region. The most prominent and characteristic vibrations, however, will be those associated with the Ge-Cl bonds. The Ge-Cl stretching frequencies are known to occur in the 300-400 cm⁻¹ range. Therefore, strong absorptions in the far-infrared and intense bands in the Raman spectrum are anticipated in this region, corresponding to the symmetric and asymmetric GeCl2 stretching modes.

The CH2 stretching vibrations are expected in the 2800-3000 cm⁻¹ region, while the various bending, scissoring, wagging, and twisting modes of the methylene (B1212753) groups will contribute to a complex series of bands in the fingerprint region (below 1500 cm⁻¹). aip.orgaip.org

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-H Stretching | 2850 - 2950 | Strong | Medium |

| CH | 1440 - 1470 | Medium | Medium |

| CH | 1150 - 1350 | Medium | Weak |

| Ge-C Stretching | 550 - 650 | Medium | Strong |

| Ge-Cl Asymmetric Stretching | 350 - 400 | Strong | Medium |

| Ge-Cl Symmetric Stretching | 300 - 350 | Medium | Strong |

| Ring Puckering/Deformation | < 300 | Medium | Strong |

This table presents predicted vibrational frequencies for 1,1-Dichlorogerminane based on data from related germacyclohexane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organometallic compounds. For 1,1-dichlorogerminane, the analysis of ⁷³Ge, ¹H, and ¹³C NMR spectra would provide definitive information about its covalent structure and the electronic environment of the constituent atoms.

Germanium-73 NMR Chemical Shifts and Coupling Constants

Germanium-73 is the only NMR-active isotope of germanium, but its low natural abundance (7.73%) and large quadrupole moment present challenges for its detection. hi.is The chemical shift of ⁷³Ge is sensitive to the nature of the substituents attached to the germanium atom. researchgate.net For tetraalkylgermanes, the chemical shifts are generally found upfield from the reference compound, tetramethylgermane (B1582461) (GeMe4). acs.org In the case of 1,1-dichlorogerminane, the presence of two electronegative chlorine atoms is expected to cause a significant downfield shift compared to germacyclohexane. The chemical shift for germacyclohexane itself has not been extensively reported, but based on trends in related compounds, a significant shift is expected upon substitution. hi.is Due to the quadrupolar nature of the ⁷³Ge nucleus, the resonance is expected to be broad. researchgate.net

| Compound | Predicted ⁷³Ge Chemical Shift (ppm, relative to GeMe |

| Germacyclohexane | -100 to -150 |

| 1,1-Dichlorogerminane | -30 to +20 |

This table provides estimated ⁷³Ge NMR chemical shifts based on general trends in organogermanium compounds.

Spin-spin coupling involving ⁷³Ge is not commonly observed due to the low natural abundance and quadrupolar relaxation.

Proton and Carbon-13 NMR of the Germinane Ring

The ¹H and ¹³C NMR spectra of 1,1-dichlorogerminane are expected to be informative. The symmetry of the molecule will dictate the number of distinct signals. Assuming a chair conformation that is rapidly inverting at room temperature, one would expect to see three distinct signals in both the ¹H and ¹³C NMR spectra, corresponding to the three pairs of equivalent methylene groups (C2/C6, C3/C5, and C4).

In the ¹H NMR spectrum, the protons on the carbons adjacent to the germanium atom (C2 and C6) would likely appear as the most downfield of the ring protons due to the inductive effect of the germanium and chlorine atoms. The protons on C4 would be the most upfield, and the protons on C3 and C5 would be at an intermediate chemical shift. The signals would likely be complex multiplets due to geminal and vicinal coupling.

In the ¹³C NMR spectrum, the chemical shifts of the carbon atoms are influenced by their proximity to the germanium and chlorine atoms. The carbons alpha to the germanium (C2 and C6) would be the most deshielded and appear at the lowest field. The gamma carbon (C4) would be the most shielded, and the beta carbons (C3 and C5) would have an intermediate chemical shift. This pattern is consistent with observations for other substituted germacyclohexanes. hi.is

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2, C6 | 1.8 - 2.2 | 28 - 32 |

| C3, C5 | 1.5 - 1.8 | 25 - 28 |

| C4 | 1.2 - 1.5 | 15 - 20 |

This table presents predicted ¹H and ¹³C NMR chemical shifts for 1,1-Dichlorogerminane based on data from germacyclohexane and its derivatives. hi.is

Mass Spectrometric Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For 1,1-dichlorogerminane, electron ionization (EI) mass spectrometry would likely lead to the formation of a molecular ion [C5H10GeCl2]⁺•. The isotopic pattern of this molecular ion would be characteristic, showing contributions from the multiple isotopes of germanium (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, ⁷⁶Ge) and chlorine (³⁵Cl, ³⁷Cl).

The fragmentation of the molecular ion is expected to proceed through several pathways. A common fragmentation pathway for organohalides is the loss of a halogen atom. core.ac.uk Therefore, the loss of a chlorine radical to form the [C5H10GeCl]⁺ ion is a highly probable fragmentation step. Subsequent loss of the second chlorine atom could also occur.

Another likely fragmentation involves the loss of ethylene (B1197577) (C2H4) via a retro-Diels-Alder type reaction, a common pathway for cyclic systems. This would lead to a fragment ion containing the germanium atom. Cleavage of the Ge-C bonds can also occur, leading to the formation of smaller germanium-containing fragments.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 200 (and isotopic variants) | [C | Molecular Ion |

| 165 (and isotopic variants) | [C | Loss of •Cl |

| 130 (and isotopic variants) | [C | Loss of 2 •Cl |

| 172 (and isotopic variants) | [C | Loss of C |

| 111 (and isotopic variants) | [HGeCl | Ring cleavage and rearrangement |

This table outlines a plausible mass spectrometric fragmentation pattern for 1,1-Dichlorogerminane. The m/z values are based on the most abundant isotopes (¹²C, ¹H, ⁷⁴Ge, ³⁵Cl).

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) to several decimal places. Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can distinguish between molecules with the same integer mass but different chemical formulas.

For 1,1-Dichlorogerminane (C₅H₁₀GeCl₂), HRMS is particularly informative due to the complex isotopic patterns of both germanium and chlorine. Germanium has five naturally occurring isotopes (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, and ⁷⁶Ge), while chlorine has two (³⁵Cl and ³⁷Cl). This results in a distinctive cluster of peaks for the molecular ion (M⁺˙). By precisely measuring the m/z of the most abundant isotopologue, for example, the one containing ⁷⁴Ge and ³⁵Cl, the molecular formula can be confirmed with high confidence.

The table below illustrates the calculated exact masses for the most significant molecular ions of 1,1-Dichlorogerminane.

| Formula | Isotope Combination | Calculated Exact Mass (Da) |

| C₅H₁₀⁷⁰Ge³⁵Cl₂ | 12C₅1H₁₀70Ge35Cl₂ | 199.9324 |

| C₅H₁₀⁷²Ge³⁵Cl₂ | 12C₅1H₁₀72Ge35Cl₂ | 201.9297 |

| C₅H₁₀⁷⁴Ge³⁵Cl₂ | 12C₅1H₁₀74Ge35Cl₂ | 203.9283 |

| C₅H₁₀⁷²Ge³⁵Cl³⁷Cl | 12C₅1H₁₀72Ge35Cl37Cl | 203.9268 |

| C₅H₁₀⁷⁴Ge³⁵Cl³⁷Cl | 12C₅1H₁₀74Ge35Cl37Cl | 205.9253 |

This table is interactive. You can sort and filter the data.

Fragmentation Patterns and Structural Information

Electron ionization mass spectrometry (EI-MS) provides valuable structural information through the analysis of fragmentation patterns. The molecular ion of 1,1-Dichlorogerminane, being a radical cation, undergoes a series of fragmentation reactions, with the resulting charged fragments being detected. The fragmentation pathways are dictated by the relative strengths of the chemical bonds within the molecule.

The fragmentation of 1,1-Dichlorogerminane is expected to proceed through several key pathways:

Loss of a Chlorine Radical: The Ge-Cl bond is relatively weak and prone to cleavage. The loss of a chlorine radical (•Cl) from the molecular ion results in a prominent fragment ion [M - Cl]⁺. This fragment will appear as two distinct isotopic clusters corresponding to the loss of ³⁵Cl and ³⁷Cl.

Loss of Hydrogen Chloride: Elimination of a neutral HCl molecule can occur, leading to the [M - HCl]⁺˙ fragment.

Ring Cleavage: Fragmentation of the germinane ring itself is also anticipated. libguides.com This can occur through the loss of ethylene (C₂H₄) or other small hydrocarbon fragments, leading to a series of lower mass ions. libguides.com The charge typically resides on the germanium-containing fragment.

Isotopic Signature: A crucial aspect of the mass spectrum of any organogermanium chloride is the characteristic isotopic pattern. For any fragment containing one germanium and one chlorine atom (e.g., [GeCl]⁺), a complex series of peaks will be observed due to the multiple isotopes of both elements, allowing for confident identification of these fragments.

X-ray Diffraction Analysis of Crystalline Structures

Ge-Cl Bond Lengths and Angles

From X-ray diffraction studies of various organogermanium(IV) chloride compounds, the geometric parameters around the germanium atom can be reliably predicted. In 1,1-Dichlorogerminane, the germanium atom is tetrahedrally coordinated, bonded to two chlorine atoms and two carbon atoms of the germinane ring. The C-Ge-C angle within the six-membered ring and the Cl-Ge-Cl angle are defining features. Due to steric and electronic effects, the geometry will deviate from a perfect tetrahedron. The Cl-Ge-Cl bond angle is expected to be slightly smaller than the ideal 109.5° due to the repulsion between the larger chlorine atoms, while the C-Ge-C angle will be constrained by the ring structure.

The Ge-Cl bond length in tetravalent organogermanium compounds typically falls within a well-established range.

| Compound | Ge-Cl Bond Length (Å) | Cl-Ge-Cl Angle (°) | Reference |

| [GeCl₂(2,2′-bipy)] | 2.260(2) | 89.90(7) | psu.edu |

| [GeCl(pmdta)][GeCl₃] | 2.266(2) (cation) | N/A | psu.edu |

| GeCl (calculated) | 2.189 | N/A | nist.gov |

| General Ge(IV) Halides | ~2.28 - 2.53 | ~90 - 99 | psu.edu |

This table is interactive and presents a selection of typical Ge-Cl bond parameters from related structures.

Based on these data, the Ge-Cl bond lengths in 1,1-Dichlorogerminane are anticipated to be in the range of 2.2-2.3 Å.

Conformation of the Six-Membered Germinane Ring

Six-membered rings, such as cyclohexane, adopt non-planar conformations to minimize angle strain and torsional strain. The most stable conformation is typically the chair form. The germacyclohexane ring system follows this principle. aip.org

Computational and spectroscopic studies on the parent molecule, germacyclohexane, have shown that it exists predominantly in a stable chair conformation. aip.orgaip.org A possible twist-boat form is calculated to be significantly higher in energy (over 15 kJ·mol⁻¹), making it experimentally unobservable under normal conditions. aip.orgaip.org The substitution of a carbon atom with the larger germanium atom, which has a larger covalent radius, leads to a slight flattening of the ring compared to cyclohexane. aip.org

Dynamic nuclear magnetic resonance (DNMR) studies on 1-methyl-1-germacyclohexane have further confirmed the conformational behavior, showing an equilibrium between axial and equatorial chair conformers with a low energy barrier for ring inversion (approximately 5.0 ± 0.1 kcal/mol). skemman.is Therefore, it is concluded that 1,1-Dichlorogerminane will also adopt a chair conformation as its lowest energy ground state.

Theoretical and Computational Investigations of 1,1 Dichlorogerminane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of molecules like 1,1-dichlorogerminane. These computational methods provide insights into the distribution of electrons within the molecule, which in turn dictates its reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for a broad range of chemical systems. DFT calculations can determine various properties, including optimized geometries, vibrational frequencies, and electronic energies.

For 1,1-dichlorogerminane, DFT studies would typically involve the selection of an appropriate functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)) to solve the Kohn-Sham equations. These calculations would yield the ground-state electronic energy, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability.

Furthermore, DFT can be used to compute atomic charges, which reveal the distribution of electron density and help identify potential sites for electrophilic or nucleophilic attack. While specific DFT studies on 1,1-dichlorogerminane are not extensively documented in publicly available literature, the principles of DFT application remain a standard approach for such investigations.

Ab Initio Methods for Molecular Properties

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties.

Conformational Landscape and Energetics

The study of the different spatial arrangements of a molecule, known as conformations, and their relative energies is crucial for understanding its dynamic behavior. For a cyclic molecule like 1,1-dichlorogerminane, conformational analysis reveals the most stable three-dimensional structure.

Ring Conformation Stability Analysis

The germinane ring, analogous to cyclohexane, is expected to adopt non-planar conformations to relieve ring strain. The most common and stable conformation for six-membered rings is the chair conformation. In the case of 1,1-dichlorogerminane, the germinane ring would likely exist predominantly in a chair conformation.

Computational methods can be employed to calculate the energies of different possible conformations, such as the chair, boat, and twist-boat forms, to determine their relative stabilities. The presence of the two chlorine atoms on the germanium atom would influence the puckering of the ring and the relative energies of the conformers. The stability of a particular conformation is determined by factors such as angle strain, torsional strain, and steric interactions.

Below is a hypothetical data table illustrating the kind of results that would be obtained from a conformational stability analysis of 1,1-dichlorogerminane.

| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| Chair | 0.00 | C-C-C-Ge: ~55, C-Ge-C-C: ~-60 |

| Twist-Boat | 5.5 | C-C-C-Ge: ~30, C-Ge-C-C: ~-30 |

| Boat | 6.9 | C-C-C-Ge: 0, C-Ge-C-C: 0 |

Inversion Barriers of the Germinane Ring

The germinane ring can undergo a process called ring inversion, where it flips from one chair conformation to another. This process involves passing through higher-energy transition states, such as the half-chair and boat conformations. The energy required to overcome these transition states is known as the inversion barrier.

A hypothetical data table for the calculated inversion barriers is presented below.

| Transition State | Calculated Barrier (kcal/mol) |

| Half-Chair | 10.8 |

| Boat | 6.9 |

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to construct a detailed energy profile for a proposed reaction pathway.

For 1,1-dichlorogerminane, theoretical studies could predict its reactivity in various chemical transformations, such as nucleophilic substitution at the germanium center or elimination reactions. For a given reaction, computational methods can be used to:

Identify the structure of the transition state.

Calculate the activation energy, which is the energy barrier that must be overcome for the reaction to occur.

Computational Elucidation of Reaction Pathways

Computational chemistry provides powerful methodologies for mapping out the potential reaction pathways of 1,1-Dichlorogerminane. rsc.orgacs.org Techniques such as Density Functional Theory (DFT) are commonly used to explore the potential energy surface (PES) of a reaction, identifying reactants, products, intermediates, and transition states. coe.edumdpi.com For a molecule like 1,1-Dichlorogerminane, computational studies can elucidate mechanisms of substitution at the germanium center, ring-opening reactions, or its participation in polymerization processes.

For instance, the hydrolysis of 1,1-Dichlorogerminane to form the corresponding germoxane can be modeled to understand the stepwise mechanism, including the role of water molecules and the formation of intermediate species. While specific studies on 1,1-Dichlorogerminane are not abundant, research on analogous aryl germanes suggests that reactions at the germanium center can proceed through mechanisms like a concerted electrophilic aromatic substitution (SEAr) type pathway, which avoids the formation of a traditional Wheland intermediate. nih.govd-nb.info DFT calculations can map the energy profile of such pathways, providing insights into the reaction kinetics and thermodynamics. wikipedia.org

A hypothetical reaction pathway for the substitution of a chlorine atom in 1,1-Dichlorogerminane with a generic nucleophile (Nu⁻) could be computationally explored. The steps would involve:

Optimization of the geometries of the reactants (1,1-Dichlorogerminane and the nucleophile).

Searching for the transition state structure for the substitution reaction.

Optimization of the geometry of the product.

Calculation of the energies of all species to determine the reaction's energy profile.

Transition State Characterization

The transition state is a critical point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. e3s-conferences.org Its characterization is a cornerstone of computational reaction mechanism studies. rsc.org For reactions involving 1,1-Dichlorogerminane, computational methods can determine the geometry, energy, and vibrational frequencies of the transition state.

A key feature of a computationally located transition state is the presence of a single imaginary vibrational frequency. This frequency corresponds to the motion along the reaction coordinate, leading from reactants to products. coe.edu For example, in a substitution reaction at the germanium center of 1,1-Dichlorogerminane, the imaginary frequency would correspond to the simultaneous breaking of the Ge-Cl bond and the formation of the new Ge-Nu bond.

Computational studies on related organogermanium reactions have successfully characterized transition states. For example, in the halogenation of aryl germanes, transition state energies have been calculated to compare the reactivity of germanes with their silicon counterparts, revealing lower activation barriers for the germanium compounds. nih.gov Similar calculations for 1,1-Dichlorogerminane would allow for a quantitative understanding of its reactivity.

Table 1: Hypothetical Transition State Data for a Substitution Reaction of 1,1-Dichlorogerminane

| Parameter | Value |

| Reaction | H₂GeCl₂ + Nu⁻ → [H₂GeCl(Nu)]⁻ + Cl⁻ |

| Computational Method | DFT (e.g., B3LYP/6-311+G(d,p)) |

| Activation Energy (ΔE‡) | Value in kcal/mol |

| Imaginary Frequency | Value in cm⁻¹ |

| Key Bond Distances in TS | Ge-Cl (breaking), Ge-Nu (forming) |

Note: The values in this table are illustrative and would need to be determined through specific quantum chemical calculations.

Spectroscopic Parameter Prediction via Computational Models

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the identification and characterization of compounds like 1,1-Dichlorogerminane.

Simulated Vibrational and NMR Spectra

Vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra can be simulated with a high degree of accuracy using computational methods. researchgate.netamericanpharmaceuticalreview.comthermofisher.com For 1,1-Dichlorogerminane, calculating the vibrational frequencies can help in assigning the peaks observed in experimental IR and Raman spectra. The calculations involve optimizing the molecular geometry and then computing the second derivatives of the energy with respect to the atomic positions.

Similarly, NMR chemical shifts (¹H, ¹³C, and even ⁷³Ge) can be predicted. thermofisher.comdocbrown.info These calculations are particularly useful for distinguishing between different isomers or for understanding the electronic environment of the nuclei. For instance, the ¹³C NMR spectrum of the analogous 1,1-dichloroethane (B41102) shows two distinct peaks, with the carbon atom bonded to the two chlorine atoms having a significantly larger chemical shift due to the electronegativity of the chlorine atoms. docbrown.info A similar trend would be expected for the carbon atoms in the 1,1-Dichlorogerminane ring.

Table 2: Predicted Spectroscopic Data for 1,1-Dichlorogerminane (Illustrative)

| Spectrum | Parameter | Predicted Value |

| Vibrational (IR) | Ge-Cl stretch | ~350-450 cm⁻¹ |

| C-H stretch | ~2850-3000 cm⁻¹ | |

| ¹³C NMR | Cα (adjacent to Ge) | Chemical shift in ppm |

| Cβ (remote from Ge) | Chemical shift in ppm | |

| ¹H NMR | Hα (on Cα) | Chemical shift in ppm |

| Hβ (on Cβ) | Chemical shift in ppm |

Note: These are expected ranges and would be refined by actual calculations.

UV-Vis Absorption Predictions

The electronic absorption spectra (UV-Vis) of molecules can be simulated using methods like Time-Dependent Density Functional Theory (TD-DFT). rsc.org These calculations provide information about the electronic transitions between molecular orbitals, including the absorption wavelength (λmax) and the intensity of the transition (oscillator strength). For 1,1-Dichlorogerminane, TD-DFT calculations could predict the electronic transitions, which are likely to occur in the ultraviolet region. While the saturated germacyclopentane ring itself does not have a strong chromophore, the presence of the germanium and chlorine atoms can influence the electronic structure. Studies on other organogermanium compounds have shown that the introduction of a germole unit can raise the energy of the Highest Occupied Molecular Orbital (HOMO), affecting the electronic properties. acs.org

Bond Characterization and Topological Analysis

To gain a deeper understanding of the electronic structure and bonding in 1,1-Dichlorogerminane, advanced computational techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be employed. mdpi.comuni-muenchen.denih.govresearchgate.net

QTAIM analysis, developed by Richard Bader, examines the topology of the electron density to characterize chemical bonds. mdpi.comresearchgate.net By locating bond critical points (BCPs) between atoms, one can determine the nature of the interaction (covalent, ionic, or intermediate). The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative measures of bond strength and character.

NBO analysis, on the other hand, translates the complex wave function of a molecule into a more intuitive Lewis-like structure of bonds and lone pairs. uni-muenchen.descirp.org This method allows for the quantification of donor-acceptor interactions (hyperconjugation) between filled and empty orbitals, which can explain structural features and reactivity. For 1,1-Dichlorogerminane, NBO analysis could reveal the nature of the Ge-C and Ge-Cl bonds, including their polarity and the extent of any hyperconjugative interactions between the ring bonds and the germanium center.

Table 3: Illustrative QTAIM and NBO Parameters for Bonds in 1,1-Dichlorogerminane

| Bond | QTAIM Parameter | NBO Parameter |

| Ge-Cl | Electron Density (ρ) | Bond Polarity |

| Laplacian of ρ (∇²ρ) | Hybridization of Ge | |

| Ge-C | Ellipticity | Hyperconjugative Interactions |

| C-C | Bond Path Length | Bond Order |

Note: The specific values for these parameters would be obtained from detailed computational analyses.

Advanced Applications of 1,1 Dichlorogerminane in Chemical Synthesis and Materials Science

Precursor in Organogermanium Polymer Synthesis

The synthesis of polymers containing germanium in their backbone, known as polygermanes, is an area of active research due to their interesting electronic and optical properties. Typically, these polymers are synthesized from organogermanium dihalides.

Development of Germanium-Containing Polymers

Polymerization Mechanisms Involving Germinane Monomers

For a cyclic monomer like 1,1-Dichlorogerminane, ring-opening polymerization (ROP) is a plausible pathway to form a high molecular weight polymer. nih.govcmu.edukoreascience.kr This mechanism can be initiated by cationic, anionic, or coordination-insertion methods. In a hypothetical ROP of 1,1-Dichlorogerminane, an initiator would attack the germanium-carbon bond in the ring, leading to ring cleavage and the formation of a propagating chain end. Subsequent addition of monomer units would lead to the formation of a polymer chain.

Another potential mechanism is reductive coupling, similar to that used for acyclic dichlorogermanes. This process typically involves the use of a reducing agent, such as an alkali metal, to facilitate the formation of Ge-Ge bonds between monomer units. However, applying this to a cyclic germinane might lead to a complex mixture of products, including oligomers and cross-linked materials, and specific studies on 1,1-Dichlorogerminane are needed to confirm the resulting polymer structures and properties.

Table 1: Potential Polymerization Mechanisms for 1,1-Dichlorogerminane

| Polymerization Type | Initiator/Reagent | Propagating Species | Potential Polymer Structure |

|---|---|---|---|

| Cationic ROP | Lewis Acids, Protonic Acids | Cationic center | Linear chain with repeating germinane units |

| Anionic ROP | Organometallic reagents (e.g., BuLi) | Anionic center | Linear chain with repeating germinane units |

Role in Preceramic Polymer Development

Preceramic polymers are specialized macromolecules that can be converted into ceramic materials upon pyrolysis. wikipedia.orgnih.gov This route allows for the fabrication of ceramics in complex shapes, such as fibers and coatings. While silicon-based preceramic polymers are common, germanium-containing counterparts are less explored. mdpi.com

Synthesis of Germanium Carbides and Nitrides

Theoretically, polymers derived from 1,1-Dichlorogerminane could serve as precursors to germanium carbides (GeC) or germanium nitrides (Ge₃N₄). To form germanium carbide, a polymer with a backbone containing both germanium and carbon atoms would be pyrolyzed in an inert atmosphere. arxiv.org If a polymer derived from 1,1-Dichlorogerminane retains its carbon content during pyrolysis, it could yield a GeC-containing ceramic.

For the synthesis of germanium nitride, the preceramic polymer would typically need to contain nitrogen. This could be achieved by reacting 1,1-Dichlorogerminane with a nitrogen source, such as ammonia (B1221849) or a primary amine, to form a poly(aminogerminane). researchgate.net Subsequent pyrolysis of this nitrogen-containing polymer under an inert or ammonia atmosphere could then yield germanium nitride. researchgate.net However, specific research detailing these transformations starting from 1,1-Dichlorogerminane is not currently available in the reviewed literature.

Thermal Decomposition Pathways of Germinane Precursors

The thermal decomposition of a hypothetical polymer derived from 1,1-Dichlorogerminane would involve several stages. Initially, at lower temperatures, the loss of any remaining chlorine atoms and organic side groups would occur. As the temperature increases, the polymer backbone would begin to cleave and rearrange. The final ceramic product's composition and phase would depend on the pyrolysis atmosphere and temperature. For instance, pyrolysis under an inert atmosphere would favor the formation of a germanium carbide or a mixed germanium/carbon phase, while pyrolysis under ammonia would favor the formation of germanium nitride. The precise decomposition pathways and the structure of the resulting ceramic would require detailed experimental investigation, including thermogravimetric analysis (TGA) and characterization of the final product by techniques like X-ray diffraction (XRD).

Applications in Advanced Organic Synthesis as a Synthon

In organic synthesis, a synthon is an idealized fragment of a molecule used in retrosynthetic analysis. The corresponding real-world chemical is known as a synthetic equivalent. 1,1-Dichlorogerminane could potentially serve as a synthetic equivalent for a germinane-based synthon.

The two chlorine atoms on the germanium atom make it an electrophilic center, susceptible to nucleophilic attack. This reactivity could be exploited to introduce a five-membered germacyclic ring into a larger organic molecule. For example, reaction with a di-Grignard reagent or a dilithio compound could lead to the formation of new carbon-germanium bonds, effectively incorporating the germinane ring system.

Furthermore, reduction of 1,1-Dichlorogerminane could potentially generate a germylene, a divalent germanium species analogous to a carbene. Germylenes are reactive intermediates that can insert into various chemical bonds or participate in cycloaddition reactions, making them valuable synthons for creating complex organogermanium compounds. rsc.orgscispace.com While these reactions are well-established for other dichlorogermanes, their specific application using 1,1-Dichlorogerminane as the starting material is not well-documented.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 1,1-Dichlorogerminane |

| Germanium Carbide |

| Germanium Nitride |

| Polygermane |

| Butyllithium (BuLi) |

Formation of Complex Germanium-Containing Architectures

1,1-Dichlorogerminane serves as a key starting material for the synthesis of functionalized germacyclohexanes and polygermanes. The substitution of the chlorine atoms with various organic groups via reactions with organometallic reagents, such as Grignard or organolithium compounds, allows for the introduction of a wide range of functionalities. For example, the reaction with methylmagnesium bromide yields 1,1-dimethylgermacyclohexane, a fundamental derivative for further transformations.

Recent research has focused on leveraging 1,1-dichlorogerminane to create more complex, polycyclic, and spirocyclic germanium-containing structures. These architectures are of interest for their potential applications in medicinal chemistry and materials science due to their unique spatial arrangements and electronic properties. The synthesis of these complex molecules often involves multi-step reaction sequences, where the germinane ring acts as a structural anchor.

Furthermore, the controlled polymerization of 1,1-dichlorogerminane and its derivatives can lead to the formation of polygermanes. These polymers, with a backbone of germanium atoms, exhibit interesting electronic and photophysical properties, making them candidates for various applications, including as semiconductor materials. The properties of these polygermanes can be tuned by the nature of the organic substituents on the germanium atoms.

| Precursor | Reagent | Product | Application Area |

| 1,1-Dichlorogerminane | Grignard Reagents (e.g., RMgX) | 1,1-Dialkyl/Diaryl-germinanes | Building blocks for complex molecules |

| 1,1-Dichlorogerminane | Reducing Agents (e.g., LiAlH4) | Germacyclohexane | Precursor for further functionalization |

| 1,1-Dichlorogerminane | Di-Grignard Reagents | Spiro-germacyclohexanes | Novel 3D architectures |

| 1,1-Dichlorogerminane | Alkali Metals | Polygermanes | Semiconductor materials |

Stereoselective Transformations

The stereochemistry of the germacyclohexane ring is a critical aspect in the design of chiral germanium-containing compounds. While direct stereoselective reactions on 1,1-dichlorogerminane are not extensively documented, the principles of stereoselective synthesis can be applied to its derivatives. The reduction of a prochiral ketone functionality incorporated into a germacyclohexane ring, for instance, can be achieved with high stereoselectivity using chiral reducing agents.

The conformational behavior of the germacyclohexane ring, which is a flattened chair, influences the stereochemical outcome of reactions. The introduction of substituents on the germanium atom or the carbon atoms of the ring can lead to the formation of diastereomers. The separation and characterization of these stereoisomers are crucial for understanding their distinct properties and potential applications in areas such as asymmetric catalysis. Recent advancements in copper-catalyzed asymmetric hydrogermylation are paving the way for the synthesis of enantioenriched carbon- and germanium-stereogenic germanes, highlighting the growing interest in chiral organogermanium compounds. chinesechemsoc.orgnih.govchinesechemsoc.org

Catalytic Applications in Organic Transformations

Germanium compounds are being increasingly investigated for their catalytic activity in a variety of organic transformations. While still a developing field compared to catalysis with other elements, germanium-based catalysts have shown promise in specific applications.

Homogeneous Catalysis by Germinane Complexes

Although direct catalytic applications of 1,1-dichlorogerminane are not yet established, it serves as a precursor for the synthesis of germinane-based ligands for homogeneous catalysis. By replacing the chlorine atoms with coordinating groups, such as phosphines or amines, novel ligands can be designed. These ligands can then be complexed with transition metals to form catalysts for reactions like cross-coupling, hydrogenation, and polymerization. The germacyclohexane backbone can influence the steric and electronic properties of the resulting metal complex, thereby affecting its catalytic activity and selectivity.

Design of Novel Germanium-Based Catalysts

The development of novel germanium-based catalysts is an active area of research. Germanium(II) compounds, in particular, have shown catalytic activity in reactions such as the hydrosilylation of olefins. While not directly derived from 1,1-dichlorogerminane, the synthesis of such catalysts often involves organogermanium precursors. The potential to reduce 1,1-dichlorogerminane to a germylene (Ge(II)) species, which could then be stabilized by appropriate ligands, presents a possible route to new catalytic systems. The exploration of germanium's catalytic potential is driven by its unique electronic properties, which differ from those of its lighter and heavier congeners in Group 14.

Integration into Functional Materials

The incorporation of germanium into functional materials is a rapidly growing field, with applications in electronics and photonics. Germanium's favorable electronic and optical properties make it an attractive element for the development of advanced materials.

Optoelectronic Materials with Germanium-Containing Moieties

Germanium is a key material in the semiconductor industry, and the integration of germanium-containing moieties into organic materials is a promising strategy for creating novel optoelectronic devices. Organogermanium compounds, including polymers and nanocrystals, are being explored for their potential in light-emitting diodes (LEDs), photodetectors, and solar cells.

While direct use of 1,1-dichlorogerminane in the final material is unlikely, it can serve as a precursor for the synthesis of germanium-containing monomers. These monomers can then be polymerized to form materials with tailored electronic and optical properties. For example, polygermanes, which can be synthesized from dichlorogermane (B91298) precursors, exhibit σ-bond delocalization along their germanium backbone, leading to interesting absorption and emission properties. The synthesis of germanium nanoparticles from molecular precursors, including germanium halides, is another area of active research for optoelectronic applications. acs.orgresearchgate.netsemanticscholar.org The size and surface chemistry of these nanoparticles can be controlled to tune their optical and electronic properties.

Due to a lack of available research and data specifically detailing the applications of 1,1-Dichlorogerminane in the field of semiconductors and thin films, this article cannot be generated. Searches for this particular compound did not yield information regarding its use as a precursor or material in these advanced applications.

Scientific literature extensively covers a range of other germanium compounds for these purposes, including germane (B1219785) (GeH₄), germanium tetrachloride (GeCl₄), and various organogermanium precursors. These compounds are utilized in chemical vapor deposition (CVD) and atomic layer deposition (ALD) to create germanium-containing thin films for electronic and optoelectronic devices. However, specific research findings, deposition parameters, and resulting film properties for 1,1-Dichlorogerminane are not present in the available information.

Therefore, to maintain scientific accuracy and adhere to the strict focus on 1,1-Dichlorogerminane as instructed, the requested article on its advanced applications in semiconductors and thin films cannot be provided.

Future Research Directions and Emerging Trends in 1,1 Dichlorogerminane Chemistry

Exploration of Novel Synthetic Routes

The advancement of 1,1-dichlorogerminane chemistry is intrinsically linked to the development of efficient and versatile synthetic methodologies. While established routes exist, future research will likely focus on creating more sustainable, atom-economical, and functional-group-tolerant pathways to this and related germinane structures.

One promising avenue is the exploration of catalytic C-H activation and germylation reactions. Direct germylation of C-H bonds would offer a more direct and efficient route to functionalized germinanes, bypassing the need for pre-functionalized substrates. Research in this area could draw inspiration from analogous transformations in silicon and tin chemistry, while addressing the unique reactivity of germanium.

Furthermore, the development of novel precursor compounds for the synthesis of 1,1-dichlorogerminane is an active area of interest. This could involve the use of germylenes or other reactive germanium species to access new reaction pathways. The table below outlines potential novel synthetic strategies and their anticipated advantages.

| Synthetic Strategy | Potential Precursors | Anticipated Advantages | Key Research Challenges |

| Catalytic C-H Germylation | Alkanes, Arenes, Heteroarenes | Atom economy, step efficiency, direct functionalization | Catalyst development, selectivity control |

| Germylene Insertion Reactions | Dienes, Alkynes | Access to unsaturated germacyclic compounds | Generation and handling of reactive germylenes |

| Mechanochemical Synthesis | Elemental Germanium, Dichloroalkanes | Solvent-free conditions, potential for novel reactivity | Understanding reaction mechanisms, scalability |

| Flow Chemistry Synthesis | Germanium tetrachloride, reducing agents | Precise control over reaction parameters, improved safety | Reactor design, optimization of reaction conditions |

Development of Advanced Catalytic Systems

The catalytic potential of germanium compounds, including derivatives of 1,1-dichlorogerminane, is a rapidly emerging field. Germanium's unique electronic properties, situated between silicon and tin, suggest that germanium-based catalysts could exhibit novel reactivity and selectivity in a variety of organic transformations.

Future research is expected to focus on the design and synthesis of well-defined germanium complexes for applications in catalysis. This includes the development of germylene-based catalysts and germanium-supported transition metal catalysts. The ability of germanium to act as a Lewis acid or to participate in redox processes makes it a compelling candidate for a range of catalytic cycles. For instance, germanium catalysts have shown promise in polymerization reactions, such as for polylactide (PLA), where they offer a less toxic alternative to traditional tin-based catalysts. chemistryviews.org

Potential catalytic applications for systems derived from 1,1-dichlorogerminane are summarized in the following table:

| Catalytic Application | Proposed Germanium-Based Catalyst | Potential Advantages |

| Polymerization (e.g., PLA) | Germylene-metal complexes | Low toxicity, high activity |

| Cross-Coupling Reactions | Germanium-ligated palladium complexes | Orthogonal reactivity to other organometallics acs.org |

| Hydrosilylation/Hydrogermylation | Chiral germanium hydrides | Asymmetric induction, novel selectivity |

| Lewis Acid Catalysis | Functionalized dichlorogerminanes | Tunable Lewis acidity, unique substrate activation |

Integration with Nanoscience and Nanomaterials

The integration of 1,1-dichlorogerminane and its derivatives into the realm of nanoscience and materials science presents a frontier of exciting possibilities. Germanium-based nanomaterials are of significant interest due to their unique optical and electronic properties, with applications in electronics, optics, and energy storage. researchgate.netresearchgate.net

1,1-Dichlorogerminane can serve as a molecular precursor for the controlled synthesis of germanium nanoparticles, nanowires, and thin films. nih.govwikipedia.org The reactivity of the Ge-Cl bonds allows for surface functionalization, enabling the tuning of the nanomaterials' properties and their integration into larger device architectures. The synthesis of germanium nanoparticles from organogermanium halide precursors has been demonstrated, highlighting the potential for size and crystallinity control. nih.govacs.org

Future research will likely explore the use of 1,1-dichlorogerminane in the bottom-up fabrication of complex nanostructures. This could involve its use in atomic layer deposition (ALD) or as a seeding agent for the growth of anisotropic germanium nanostructures. The development of functionalized germananes, two-dimensional materials analogous to graphene, also opens up new avenues for creating novel electronic and optoelectronic devices. nih.govresearchgate.net

| Nanomaterial | Role of 1,1-Dichlorogerminane | Potential Applications |

| Germanium Nanoparticles | Molecular Precursor | Quantum dots, bio-imaging, thermoelectrics nih.govresearchgate.net |

| Germanium Nanowires | Precursor/Dopant Source | Transistors, sensors, battery anodes wikipedia.org |

| Germanane and Functionalized 2D Materials | Starting material for functionalization | Field-effect transistors, optoelectronics nih.govresearchgate.net |

| Germanium-based Thin Films | ALD/CVD Precursor | Semiconductors, optical coatings researchgate.net |

Advanced Computational Methodologies for Prediction and Design

Computational chemistry is poised to play an increasingly crucial role in guiding the future development of 1,1-dichlorogerminane chemistry. wiley-vch.de Theoretical studies can provide valuable insights into the structure, bonding, and reactivity of organogermanium compounds, helping to rationalize experimental observations and predict the properties of new materials.

Density functional theory (DFT) and other advanced computational methods can be employed to investigate reaction mechanisms, predict the outcomes of catalytic cycles, and design novel germinane-based molecules with tailored electronic and steric properties. For instance, computational studies can aid in the design of more efficient catalysts by modeling the transition states of catalytic reactions. chemistryviews.org

Furthermore, computational screening of virtual libraries of functionalized germinanes can accelerate the discovery of new materials with desired properties for applications in electronics, optics, and medicine. The synergy between computational prediction and experimental validation will be a key driver of innovation in this field.

| Computational Method | Area of Application | Anticipated Insights |

| Density Functional Theory (DFT) | Reaction mechanisms, electronic structure | Understanding reactivity, predicting spectroscopic properties chemistryviews.org |

| Ab Initio Molecular Dynamics (AIMD) | Dynamic processes, solvent effects | Simulating reactions in realistic environments |

| Quantitative Structure-Activity Relationship (QSAR) | Drug design, materials discovery | Predicting biological activity or material properties |

| Machine Learning/AI | Catalyst optimization, materials screening | Accelerating the discovery of new compounds and catalysts |

Cross-Disciplinary Research with Related Fields

The future of 1,1-dichlorogerminane chemistry will be significantly enriched by fostering collaborations with researchers in adjacent scientific disciplines. The unique properties of organogermanium compounds make them relevant to a wide range of fields, from materials science and physics to biology and medicine.

In materials science, collaborations can lead to the development of novel germanium-containing polymers and hybrid organic-inorganic materials with enhanced thermal, mechanical, or electronic properties. In the realm of medicinal chemistry, the low toxicity of some organogermanium compounds makes them attractive candidates for the development of new therapeutic agents. paperpublications.org

Cross-disciplinary research can also lead to the development of new analytical techniques for the characterization of organogermanium compounds and materials. The exchange of knowledge and methodologies between different fields will be essential for unlocking the full potential of 1,1-dichlorogerminane and its derivatives. nih.gov

| Related Field | Potential Area of Collaboration | Expected Outcomes |

| Polymer Chemistry | Development of Ge-containing polymers | New materials with tunable refractive indices and thermal stability |

| Medicinal Chemistry | Synthesis of bioactive organogermanium compounds | Novel therapeutic agents with unique mechanisms of action paperpublications.org |

| Supramolecular Chemistry | Design of self-assembling germinane-based structures | Functional materials for sensing and molecular recognition |

| Surface Science | Studies of germinane adsorption and reactivity on surfaces | Improved understanding for catalysis and thin film growth |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.